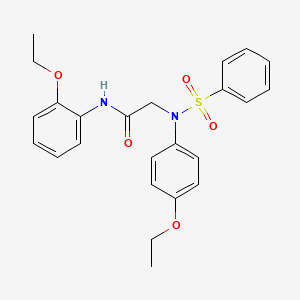
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EPPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. EPPG is a versatile compound that can be synthesized using a simple and efficient method.
科学研究应用
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have potent anticonvulsant and antinociceptive effects, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In addition, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In drug discovery, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used as a tool compound to identify new drug targets and to study the mechanism of action of existing drugs. N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to selectively inhibit the activity of the NMDA receptor, a key player in the regulation of synaptic plasticity and learning and memory. The selective inhibition of the NMDA receptor by N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has opened up new avenues for the development of drugs that target this receptor for the treatment of various neurological and psychiatric disorders.
作用机制
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its pharmacological effects by selectively inhibiting the activity of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that is activated by the neurotransmitter glutamate. The activation of the NMDA receptor leads to the influx of calcium ions into the neuron, which triggers a cascade of intracellular signaling events that are critical for synaptic plasticity and learning and memory. N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide selectively binds to a specific site on the NMDA receptor and inhibits its activity, leading to a reduction in calcium influx and a disruption of the intracellular signaling cascade.
Biochemical and Physiological Effects
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide selectively inhibits the activity of the NMDA receptor with a high degree of potency and selectivity. In vivo studies have shown that N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has potent anticonvulsant and antinociceptive effects, indicating that it may have therapeutic potential for the treatment of epilepsy and chronic pain. In addition, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a versatile compound that can be easily synthesized using a simple and efficient method. It has a high degree of purity and yield, making it ideal for large-scale production. In addition, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has potent pharmacological effects that make it an attractive compound for the study of the NMDA receptor and its role in synaptic plasticity and learning and memory.
However, there are also some limitations to the use of N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments. One limitation is that it is a relatively new compound, and there is still much to be learned about its pharmacological properties and mechanism of action. In addition, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have some off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further explore its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Another direction is to investigate its effects on other ion channels and neurotransmitter systems, which may lead to the discovery of new drug targets. Finally, future studies should aim to elucidate the precise mechanism of action of N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and its effects on intracellular signaling pathways, which may provide insights into the regulation of synaptic plasticity and learning and memory.
合成方法
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a simple and efficient method that involves the reaction of 2-ethoxyaniline, 4-ethoxyaniline, and benzenesulfonyl chloride with N-(tert-butoxycarbonyl)glycine in the presence of triethylamine. The reaction yields N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide as a white solid with a high purity and yield. The synthesis method can be easily scaled up for large-scale production, making N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide an attractive compound for industrial applications.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-3-30-20-16-14-19(15-17-20)26(32(28,29)21-10-6-5-7-11-21)18-24(27)25-22-12-8-9-13-23(22)31-4-2/h5-17H,3-4,18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGJVZQLDLCXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2OCC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5836219.png)

![methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate](/img/structure/B5836233.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5836240.png)


![ethyl (2-{[4-(acetylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5836248.png)


![(4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5836264.png)
![5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5836266.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5836270.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5836283.png)